2,6-Dibromo-3,4-dichlorofluorobenzene

Description

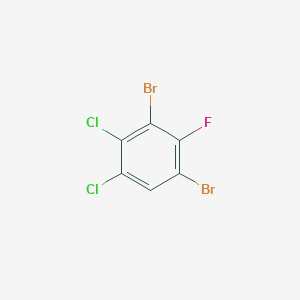

2,6-Dibromo-3,4-dichlorofluorobenzene (C₆HBr₂Cl₂F) is a polyhalogenated aromatic compound with a molecular weight of 322.78 g/mol. Its IUPAC name is 1,3-dibromo-4,5-dichloro-2-fluorobenzene, reflecting the substitution pattern of halogens on the benzene ring: bromine at positions 2 and 6, chlorine at 3 and 4, and fluorine at position 1 (ortho to bromine). This unique arrangement of halogens confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. Its reactivity is driven by the electron-withdrawing effects of halogens, which activate the ring for nucleophilic substitution and cross-coupling reactions .

Synthesis typically involves bromination of 3,4-dichlorofluorobenzene using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) to ensure regioselectivity at the 2 and 6 positions . Applications include its use in Suzuki-Miyaura coupling to generate biaryl compounds and in pharmaceutical precursor synthesis due to its stability and predictable reactivity .

Properties

Molecular Formula |

C6HBr2Cl2F |

|---|---|

Molecular Weight |

322.78 g/mol |

IUPAC Name |

1,3-dibromo-4,5-dichloro-2-fluorobenzene |

InChI |

InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |

InChI Key |

NEFFLZHNMVTDAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4-dichlorofluorobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichlorofluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the toxic and corrosive nature of the halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4-dichlorofluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3,4-dichlorofluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in various organic reactions.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with enzymes and receptors.

Medicine: Research into its potential medicinal properties, such as its use in the development of pharmaceuticals, is ongoing. Its unique structure may offer insights into designing new drugs.

Industry: It is used in the production of specialty chemicals and materials. Its halogenated structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4-dichlorofluorobenzene depends on its specific application. In chemical reactions, its halogen atoms can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes and receptors, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Polyhalogenated Benzenes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern | Key Reactivity Features |

|---|---|---|---|---|

| This compound | C₆HBr₂Cl₂F | 322.78 | Br:2,6; Cl:3,4; F:1 | High electrophilicity; Suzuki coupling |

| 1-Chloro-2,6-dibromo-3,4-difluorobenzene | C₆HClBr₂F₂ | 336.25 | Cl:1; Br:2,6; F:3,4 | Enhanced nucleophilic substitution |

| 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene | C₆HBr₂Cl₂FI | 449.72 | Br:2,6; Cl:3,5; F:4; I:1 | Oxidative addition with Pd catalysts |

| 2,6-Dibromo-3,5-difluorophenylacetonitrile | C₈H₃Br₂F₂N | 315.93 | Br:2,6; F:3,5; CN:1 | Radical-mediated C–CN bond cleavage |

Key Observations

Substitution Pattern and Electronic Effects :

- The fluorine atom in this compound (position 1) creates a strong electron-withdrawing effect, directing nucleophilic attacks to the para position (position 4) . In contrast, 1-chloro-2,6-dibromo-3,4-difluorobenzene (Cl at position 1, F at 3,4) exhibits greater steric hindrance, reducing electrophilic substitution efficiency compared to the target compound .

- The iodine substituent in 2,6-dibromo-3,5-dichloro-4-fluoroiodobenzene enhances oxidative addition reactions with transition metals (e.g., Pd), enabling efficient cross-coupling for biaryl synthesis .

Reactivity in Cross-Coupling Reactions: Suzuki-Miyaura coupling yields for this compound (~85% with Pd(PPh₃)₄) are higher than those for 2,6-dibromo-3,5-difluorophenylacetonitrile (~70%) due to reduced steric interference from the cyano group in the latter .

The cyano derivative (2,6-dibromo-3,5-difluorophenylacetonitrile) is preferred in polymer synthesis due to its ability to stabilize radical intermediates during polymerization .

Case Study: Comparison with 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene

Table 2: Reaction Efficiency in Cross-Coupling

| Reaction Type | Catalyst | Yield (Target Compound) | Yield (Iodo Analog) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 85% | 78% |

| Ullmann Coupling | CuI/1,10-phenanthroline | 65% | 92% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | 50% | 88% |

Analysis :

- The iodo analog outperforms the target compound in Ullmann and Buchwald-Hartwig reactions due to iodine’s superior leaving-group ability and lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol) .

- Conversely, the target compound’s higher yield in Suzuki coupling reflects bromine’s compatibility with Pd-mediated transmetallation steps .

Thermodynamic and Kinetic Stability

Thermogravimetric Analysis (TGA) Data :

- This compound decomposes at 220°C , whereas 2,6-dibromo-3,5-difluorotoluene (a methyl-substituted analog) degrades at 195°C due to reduced halogen-induced stabilization .

- The iodo analog (2,6-dibromo-3,5-dichloro-4-fluoroiodobenzene) shows lower thermal stability (180°C ) owing to weaker C–I bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.